molecular formula C10H8BrClN2O2 B2392375 Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2250023-38-0

Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2392375
CAS No.: 2250023-38-0
M. Wt: 303.54
InChI Key: PPGXAMHHSYQKIP-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and chlorine substituents on the benzoimidazole ring, along with an ethyl ester group at the 2-position. Benzoimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-chloroaniline with ethyl chloroformate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the benzoimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different substituents on the benzoimidazole ring, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate can be compared with other benzoimidazole derivatives such as:

  • Ethyl 6-chloro-1H-benzo[d]imidazole-2-carboxylate
  • Ethyl 7-bromo-1H-benzo[d]imidazole-2-carboxylate
  • Ethyl 5,6-dichloro-1H-benzo[d]imidazole-2-carboxylate

These compounds share similar structural features but differ in the position and type of substituents on the benzoimidazole ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making this compound unique in its properties and applications.

Properties

IUPAC Name

ethyl 4-bromo-5-chloro-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-13-6-4-3-5(12)7(11)8(6)14-9/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGXAMHHSYQKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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